Nesosteine vs. Placebo: Significant Reduction in Sputum Viscosity in Chronic Bronchitic Patients
In a double-blind, placebo-controlled clinical trial, Nesosteine administered orally at 900 mg/day for 7 days produced a statistically significant decrease in sputum viscosity (p<0.05) in hypersecretory chronic bronchitic patients, whereas placebo resulted in a slight, non-significant increase in viscosity [1].
| Evidence Dimension | Sputum Viscosity |
|---|---|
| Target Compound Data | Significant decrease (p<0.05) |
| Comparator Or Baseline | Placebo: slight, non-significant increase |
| Quantified Difference | p<0.05 (statistically significant improvement vs. placebo) |
| Conditions | Human: hypersecretory chronic bronchitic patients, 900 mg/day oral Nesosteine for 7 days |
Why This Matters
Demonstrates clinically meaningful, statistically significant improvement in a key efficacy parameter not observed with placebo, justifying selection over inert alternatives or compounds lacking this human evidence.
- [1] Braga PC, Beghi G, Castelli C, Grasselli G, Ornaghi A, Rampoldi C, Zheng Y, Allegra L. Rheological profile of nesosteine: a new mucoactive agent. Int J Clin Pharmacol Res. 1989;9(1):77-83. PMID: 2707929. View Source
